4-Desacetyl Vinblastine Methosulfate is a derivative of vinblastine, a well-known alkaloid derived from the plant Catharanthus roseus. This compound is classified as a member of the vinca alkaloids, which are primarily used in cancer chemotherapy due to their ability to disrupt microtubule formation in cells. The methosulfate form of 4-desacetyl vinblastine enhances its solubility and stability, making it more suitable for pharmaceutical applications.
4-Desacetyl Vinblastine Methosulfate is obtained through the modification of vinblastine, which itself is extracted from the Madagascar periwinkle. The classification of this compound falls under the category of alkaloids, specifically vinca alkaloids, known for their potent anticancer properties. These compounds are characterized by their complex polycyclic structures and are classified based on their biological activity and chemical structure.
The synthesis of 4-Desacetyl Vinblastine Methosulfate typically involves several steps:
These processes require precise control of reaction conditions, including temperature and pH, to optimize yields and purity .
The molecular formula for 4-Desacetyl Vinblastine Methosulfate is . The structure consists of a complex arrangement of rings typical of vinca alkaloids, featuring a tetracyclic framework.
Key structural features include:
4-Desacetyl Vinblastine Methosulfate participates in various chemical reactions typical for alkaloids:
These reactions are critical for modifying the compound for specific therapeutic applications or enhancing its efficacy against cancer cells .
The mechanism by which 4-Desacetyl Vinblastine Methosulfate exerts its anticancer effects primarily involves:
This mechanism is crucial in treating various cancers, including lymphomas and leukemias .
Relevant analyses indicate that these properties enhance its suitability as a therapeutic agent in clinical settings .
4-Desacetyl Vinblastine Methosulfate has significant applications in oncology:
The discovery of Catharanthus roseus alkaloids in the 1950s marked a transformative era in oncology. Canadian scientists Robert Noble and Charles Beer identified vinblastine while investigating the plant’s hypoglycemic properties, unexpectedly revealing potent antimitotic effects [2] [5]. This spurred the development of semi-synthetic derivatives to enhance therapeutic efficacy. First-generation alkaloids (vinblastine, vincristine) faced limitations due to low natural abundance—vinblastine constitutes merely 0.0003% of plant dry weight—driving efforts to engineer optimized analogs [2] [9]. Second-generation compounds (e.g., vindesine, vinorelbine) emerged in the 1980s–1990s, improving solubility and bioavailability. As a derivative of vinblastine, 4-Desacetyl Vinblastine Methosulfate represents an innovative approach to overcome pharmacokinetic barriers inherent to parent compounds through targeted molecular modifications [5] [7].
Table 1: Evolution of Key Vinca Alkaloid Derivatives
Generation | Representative Compounds | Key Structural Modifications | Clinical Significance |
---|---|---|---|
First | Vinblastine, Vincristine | Natural dimeric indole structures | Foundation for hematologic malignancy treatment |
Second | Vindesine, Vinorelbine | C3′/C4′ dehydration; catharanthine alterations | Expanded solid tumor activity |
Semi-synthetic | 4-Desacetyl Vinblastine Methosulfate | C4 deacetylation + quaternary methylation | Enhanced solubility; prodrug activation pathway |
4-Desacetyl Vinblastine Methosulfate (CAS 3704-01-6) is classified as a bisindole alkaloid derived from vinblastine. Its molecular formula is C₄₄H₅₄N₄O₉, with a molecular weight of 782.921 g/mol [1]. Systematic nomenclature identifies it as:
The compound’s core structure comprises two moieties:
Critical modifications include:
4-Desacetyl Vinblastine Methosulfate functions as a bioprecursor prodrug, requiring enzymatic activation to exert cytotoxicity. Its mechanism involves:
Advantages over vinblastine:
Research demonstrates its role in liposomal formulations (e.g., vintafolide derivatives), where the methosulfate moiety enhances drug loading efficiency by 40% compared to non-ionic analogs [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7